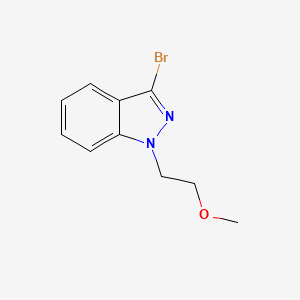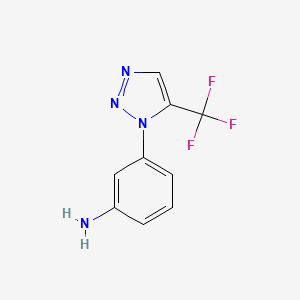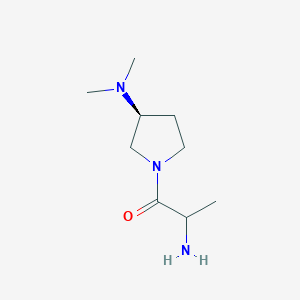
2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one is a complex organic compound with a unique structure that includes an amino group, a pyrrolidine ring, and a dimethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one typically involves the reaction of a suitable precursor with reagents that introduce the amino and dimethylamino groups. One common method involves the use of a chiral auxiliary to ensure the correct stereochemistry of the product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metals.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, often involving multiple steps of purification such as crystallization, distillation, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1-(pyrrolidin-1-yl)propan-1-one: Lacks the dimethylamino group, which may affect its reactivity and biological activity.
2-Amino-1-(dimethylamino)propan-1-one: Lacks the pyrrolidine ring, which may influence its binding properties and stability.
Uniqueness
2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one is unique due to the presence of both the dimethylamino group and the pyrrolidine ring, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H19N3O |
|---|---|
Peso molecular |
185.27 g/mol |
Nombre IUPAC |
2-amino-1-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C9H19N3O/c1-7(10)9(13)12-5-4-8(6-12)11(2)3/h7-8H,4-6,10H2,1-3H3/t7?,8-/m0/s1 |
Clave InChI |
CLGAHSYZQGFOHM-MQWKRIRWSA-N |
SMILES isomérico |
CC(C(=O)N1CC[C@@H](C1)N(C)C)N |
SMILES canónico |
CC(C(=O)N1CCC(C1)N(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



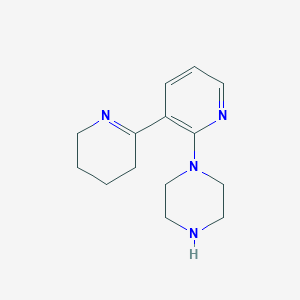



![4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid](/img/structure/B11803428.png)

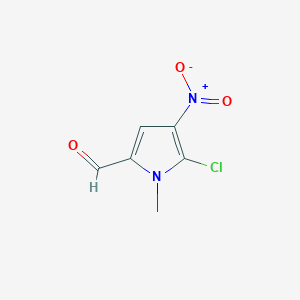

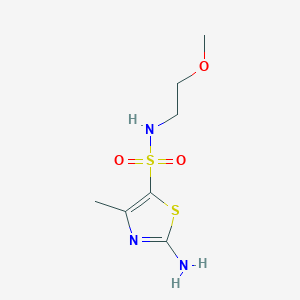

![5-Chloro-2-(4-methoxy-3,5-dimethylphenyl)oxazolo[5,4-B]pyridine](/img/structure/B11803447.png)
